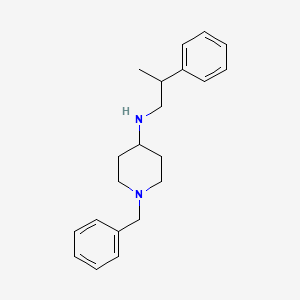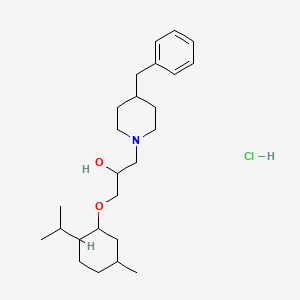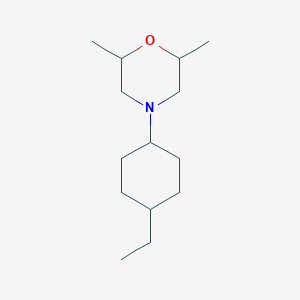
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with benzyl and phenylpropyl groups. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with 2-phenylpropylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylpropyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, including potential treatments for neurological disorders and pain management.
Biological Studies: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-N-(2-phenylpropyl)piperidin-4-amine, known for its use in medicinal chemistry.
N-phenyl-N-(2-phenylethyl)piperidin-4-amine: A structurally similar compound with different substituents, used in the study of receptor-ligand interactions.
1-benzyl-N-(2-(piperidin-1-yl)ethyl)piperidin-4-amine: Another piperidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-benzyl-N-(2-phenylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-18(20-10-6-3-7-11-20)16-22-21-12-14-23(15-13-21)17-19-8-4-2-5-9-19/h2-11,18,21-22H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUCRUNSONKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B5190468.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5190475.png)
![3-bromo-N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5190490.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)

![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)
![7-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)
![1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine](/img/structure/B5190524.png)
![2-(benzyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5190530.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![4-[(3-Fluoroanilino)methyl]-2-methoxyphenol](/img/structure/B5190540.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5190545.png)

